molecular formula C23H21F2N3O2 B113095 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine CAS No. 851472-82-7

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B113095
CAS No.: 851472-82-7
M. Wt: 409.4 g/mol
InChI Key: FBFXCJOAEITJHH-UHFFFAOYSA-N
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Description

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine is a compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and 4-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves the reaction of 1-[Bis(4-fluorophenyl)methyl]piperazine with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

    Hydrogenation: The nitro group can be hydrogenated to form an amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides, bases like potassium carbonate or sodium hydroxide.

    Hydrogenation: Hydrogen gas, Pd/C catalyst.

Major Products Formed

    Reduction of Nitro Group: 1-[Bis(4-fluorophenyl)methyl]-4-(4-aminophenyl)piperazine.

    Alkylation: N-alkylated derivatives of the piperazine ring.

    Acylation: N-acylated derivatives of the piperazine ring.

Scientific Research Applications

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine and its derivatives often involves interaction with specific molecular targets such as calcium channels. For example, flunarizine, a derivative, acts as a calcium channel blocker, preventing the influx of calcium ions into cells, which helps in reducing the frequency and severity of migraines .

Comparison with Similar Compounds

Similar Compounds

    1-[Bis(4-fluorophenyl)methyl]piperazine: A precursor in the synthesis of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine.

    Flunarizine: A calcium channel blocker used to treat migraines.

    Lomerizine: Another calcium channel blocker with similar applications.

Uniqueness

This compound is unique due to the presence of both bis(4-fluorophenyl)methyl and 4-nitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.

Properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O2/c24-19-5-1-17(2-6-19)23(18-3-7-20(25)8-4-18)27-15-13-26(14-16-27)21-9-11-22(12-10-21)28(29)30/h1-12,23H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFXCJOAEITJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407196
Record name 1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851472-82-7
Record name 1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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